(S)-2-amino-4-(ethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-4-(ethylamino)butanoic acid is a chiral amino acid derivative It is structurally characterized by the presence of an amino group, an ethylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(ethylamino)butanoic acid typically involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme. This enzyme can be derived from sources such as Thermococcus litorolis or Aspergillus melleus . Another method involves the use of microbial alpha-transaminases to convert alpha-keto acids into L-alpha-amino acids .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes. For example, engineered strains of Saccharomyces cerevisiae have been used to produce enantiopure (S)-2-aminobutyric acid by expressing heterologous genes that convert L-threonine to (S)-2-aminobutyric acid .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-4-(ethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into corresponding oxo derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols.
Substitution: The amino groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-amino-4-(ethylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of various pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-amino-4-(ethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s effects are mediated through its incorporation into metabolic pathways, influencing the synthesis of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutyric acid: A non-proteinogenic alpha-amino acid with similar structural features.
(S)-2-hydroxy-4-(methylthio)butanoic acid: Used as a poultry nutritional supplement and in the treatment of renal failure.
Uniqueness
(S)-2-amino-4-(ethylamino)butanoic acid is unique due to its specific structural configuration and the presence of both amino and ethylamino groups. This distinct structure imparts unique chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(ethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-8-4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPKOIOJGLMVRJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.